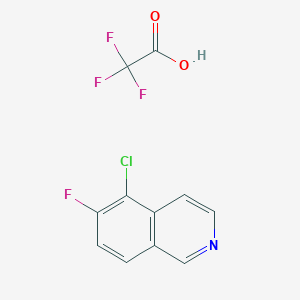

5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid

Descripción

Propiedades

Número CAS |

918490-53-6 |

|---|---|

Fórmula molecular |

C11H6ClF4NO2 |

Peso molecular |

295.62 g/mol |

Nombre IUPAC |

5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H5ClFN.C2HF3O2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;3-2(4,5)1(6)7/h1-5H;(H,6,7) |

Clave InChI |

KVDMFPKRUHWYGX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1C=NC=C2)Cl)F.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid typically involves the reaction of 5-chloro-6-fluoroisoquinoline with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually carried out under anhydrous conditions.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield isoquinoline derivatives. Substitution reactions may yield a variety of substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

Biology: In biology, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases due to its ability to interact with specific molecular targets.

Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

5-Chloro-6-Fluoroisoquinoline

A halogenated isoquinoline derivative, this compound features chloro and fluoro substituents at positions 5 and 6, respectively. The electron-withdrawing effects of chlorine and fluorine enhance electrophilic reactivity, making it a candidate for cross-coupling reactions in medicinal chemistry .

2,2,2-Trifluoroacetic Acid (TFA)

TFA (CAS 76-05-1) is a strong carboxylic acid with three fluorine atoms on the methyl group. It is a key reagent in peptide synthesis, chromatography, and organic catalysis due to its high acidity (pKa ~0.23) and volatility. Its anhydride (TFAA) and derivatives are also used in pharmaceuticals and materials science .

Comparison with Structurally Similar Compounds

Halogenated Isoquinoline Derivatives

Key Findings :

- Electron-Withdrawing Effects: Chlorine and fluorine substituents increase reactivity in nucleophilic aromatic substitution compared to non-halogenated analogs.

- Biological Activity: Trifluoromethyl groups (e.g., in 2-Chloro-6-CF3-quinoline) improve membrane permeability, a critical factor in drug design .

Trifluoroacetic Acid and Analogous Acids

Key Findings :

- Acidity : TFA is ~100x stronger than acetic acid (pKa 4.76) due to the electron-withdrawing CF3 group.

- Volatility : TFA’s low boiling point (72°C) makes it ideal for removal under vacuum, unlike trichloroacetic acid .

Pharmaceutical and Industrial Relevance

5-Chloro-6-Fluoroisoquinoline

- Synthetic Utility: Similarity to 2-Amino-5-fluoroisonicotinic acid (similarity score 0.82, CAS 628691-93-0) highlights utility in heterocyclic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.